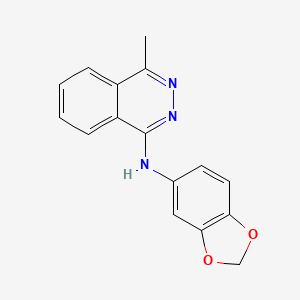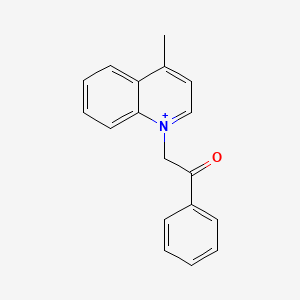![molecular formula C13H14N3O3- B1223905 2-[(R)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl]nicotinate](/img/structure/B1223905.png)
2-[(R)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl]nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-imazapyr(1-) is a monocarboxylic acid anion resulting from the deprotonation of the carboxy group of (R)-imazapyr. It is a conjugate base of a (R)-imazapyr. It is an enantiomer of a (S)-imazapyr(1-).
Scientific Research Applications
Photochemical Degradation and Environmental Fate
- Imazamox, a derivative of 2-[(R)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl]nicotinate, undergoes photochemical degradation in aqueous solutions. Its degradation leads to pyridine derivatives, showing considerable stability and interaction with metal ions like Cu2+ and Ca2+, affecting its environmental persistence (Quivet et al., 2006).
- A similar compound, imazapyr, exhibits photodegradation in aqueous media. Its photoproducts have been characterized, highlighting the process's influence on the environmental fate of such compounds (Mallipudi et al., 1991).
Metal Interaction and Stability
- The interaction between imazapyr and metal ions significantly affects its stability and degradation. Complexation interactions between imazapyr and metals like Na+, Ca2+, and Cu2+ have been studied, indicating their role in stabilizing the molecule and affecting its persistence in the environment (Quivet et al., 2006).
Kinetic Studies and Photoproduct Characterization
- Kinetic studies of imazapyr photolysis have been conducted, providing insights into the degradation process and identification of the main photoproducts, which are predominantly pyridine derivatives (Quivet et al., 2004).
Differential Metal Binding Interactions
- NMR and UV spectroscopy have been used to study the differential metal binding interactions of imidazolinones, including compounds similar to 2-[(R)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl]nicotinate. These studies provide valuable insights into the chemical behavior and potential environmental interactions of these compounds (Rajamoorthi et al., 1997).
Complex Formation and Properties
- Research on the formation of metal complexes, such as Copper(II) and Zinc(II), with imidazolinone herbicides, highlights the chelating nature and coordination properties of these compounds. This information is crucial for understanding their behavior in different environmental conditions (Duda et al., 1996; Hu et al., 2010).
properties
Product Name |
2-[(R)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl]nicotinate |
|---|---|
Molecular Formula |
C13H14N3O3- |
Molecular Weight |
260.27 g/mol |
IUPAC Name |
2-[(4R)-4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl]pyridine-3-carboxylate |
InChI |
InChI=1S/C13H15N3O3/c1-7(2)13(3)12(19)15-10(16-13)9-8(11(17)18)5-4-6-14-9/h4-7H,1-3H3,(H,17,18)(H,15,16,19)/p-1/t13-/m1/s1 |
InChI Key |
CLQMBPJKHLGMQK-CYBMUJFWSA-M |
Isomeric SMILES |
CC(C)[C@@]1(C(=O)NC(=N1)C2=C(C=CC=N2)C(=O)[O-])C |
Canonical SMILES |
CC(C)C1(C(=O)NC(=N1)C2=C(C=CC=N2)C(=O)[O-])C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[(5-Tert-butyl-2-methyl-3-furanyl)-oxomethyl]amino]-4,5-dimethoxybenzoic acid methyl ester](/img/structure/B1223823.png)
![6-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)anilino]-oxomethyl]-1-cyclohex-3-enecarboxylic acid](/img/structure/B1223825.png)
![N-(5-bromo-8-quinolinyl)-5-[(4-chloro-1-pyrazolyl)methyl]-2-furancarboxamide](/img/structure/B1223827.png)
![N2-phenyl-6-[[(1-phenyl-5-tetrazolyl)thio]methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B1223828.png)
![1-(2-Chloro-10-phenothiazinyl)-2-[(1-methyl-5-tetrazolyl)thio]ethanone](/img/structure/B1223829.png)
![4-methoxy-N-[2-[(4-nitrophenyl)methylthio]-4-oxo-3-quinazolinyl]benzamide](/img/structure/B1223832.png)
![N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide](/img/structure/B1223834.png)

![N-[2-(propan-2-ylamino)-1,3-benzodioxol-2-yl]carbamic acid ethyl ester](/img/structure/B1223837.png)

![N-[(benzenesulfonylhydrazo)-sulfanylidenemethyl]-4-methylbenzamide](/img/structure/B1223839.png)
![[4-Methoxy-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]-[(1,1,3-trioxo-1,2-benzothiazol-2-yl)methyl]cyanamide](/img/structure/B1223842.png)
![N-[(tert-butylamino)-oxomethyl]-2-[4-(4-hydroxyphenyl)-1-piperazinyl]acetamide](/img/structure/B1223845.png)
![5-bromo-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-3-pyridinecarboxamide](/img/structure/B1223846.png)